N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide
Description
N-(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide is a structurally complex acetamide derivative characterized by a cyclohexylidene core substituted with two methyl groups (at C4) and two ketone moieties (at C2 and C6). The compound features a methylene bridge linking the cyclohexylidene system to an aniline-derived phenyl ring, which is further substituted with an acetamide group.
Properties
IUPAC Name |
N-[4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(20)19-13-6-4-12(5-7-13)18-10-14-15(21)8-17(2,3)9-16(14)22/h4-7,10,21H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXPDCGKOYAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
LAAs are often used in drug design to improve the bioavailability of drugs . They can provide steric protection from enzymatic degradation, increase lipophilicity, and enhance passive membrane diffusion .
The compound also contains a dimedone moiety, which is a cyclic diketone. Dimedone and its derivatives have been used in various chemical reactions, including as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker .
Biological Activity
N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a dioxocyclohexylidene moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- CAS Number : 312271-21-9
The compound's structure includes a phenyl group and an acetamide functional group, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with an amine derivative in the presence of acetic anhydride or similar acylating agents. The reaction conditions can be optimized to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound showed activity against both Gram-positive and Gram-negative bacteria. Specific derivatives were tested against strains such as E. coli and S. aureus, displaying varying degrees of inhibition.
- Structure-Activity Relationship (SAR) : Modifications in the side chains of similar compounds have been shown to enhance antimicrobial efficacy. For example, increasing hydrophobic character often correlates with improved activity against bacterial strains .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Base Compound | Moderate | Moderate |
| Modified Derivative A | High | High |
| Modified Derivative B | Low | High |
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. Inhibition leads to reduced production of prostaglandins and other inflammatory mediators .
- Case Studies : In animal models of inflammation, administration of this compound resulted in decreased swelling and pain responses.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes such as COX and certain kinases, inhibiting their activity.
- Receptor Interaction : It may also interact with various receptors involved in pain and inflammation pathways.
Therapeutic Applications
Given its biological activities, this compound shows promise for therapeutic applications in:
- Infectious Diseases : As an antimicrobial agent.
- Chronic Inflammatory Conditions : Potential use in treating arthritis or other inflammatory diseases.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized through comparisons with analogous acetamide derivatives and related aromatic systems. Below is a detailed analysis:
Structural Comparisons
Key Observations :
- The target compound’s cyclohexylidene-dioxo system distinguishes it from simpler analogs like N-(4-hydroxyphenyl)acetamide, which lacks steric complexity .
- Unlike peptide-like acetamides (e.g., ’s diphenylhexan derivatives), the target lacks chiral centers and flexible chains, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
Physicochemical and Electronic Properties
Theoretical studies on N-substituted maleimides highlight the role of electron-withdrawing groups (e.g., nitro) in modulating charge distribution and dipole moments, which are critical for solubility and intermolecular interactions . By analogy, the target compound’s 2,6-dioxo groups likely create a strong electron-deficient region, reducing aqueous solubility compared to hydroxylated analogs but improving lipid membrane permeability. Computational modeling (e.g., DFT) could further predict its charge transfer regions and optical properties, though such data is absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
